molecular formula C21H26ClN3O3S B13434883 Pipazetate-d10 Hydrochloride

Pipazetate-d10 Hydrochloride

Cat. No.: B13434883
M. Wt: 446.0 g/mol
InChI Key: FEUBUXUFKHXRKO-XPOQWZRRSA-N
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Description

Pipazetate-d10 Hydrochloride is a deuterated form of Pipazetate Hydrochloride, a compound primarily used as an antitussive agent, meaning it is employed to suppress coughing. It is a 1-aza phenothiazine derivative that acts centrally on the medullary cough center .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Pipazetate-d10 Hydrochloride involves the reaction of 1-azaphenothiazine with phosgene to form 1-azaphenothiazine-10-carbonyl chloride. This intermediate is then reacted with 2-(2-piperidyl)ethoxyethanol to yield Pipazetate . The reaction typically requires the presence of pyridine or pyridine derivatives as catalysts .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves careful control of reaction conditions, such as temperature and solvent choice, to maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Pipazetate-d10 Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pipazetate-d10 Hydrochloride has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Pipazetate-d10 Hydrochloride is unique due to its deuterated form, which makes it particularly useful in analytical chemistry as a stable isotope-labeled standard. Its specific binding to sigma-1 receptors also distinguishes it from other phenothiazine derivatives .

Properties

Molecular Formula

C21H26ClN3O3S

Molecular Weight

446.0 g/mol

IUPAC Name

2-[2-(2,2,3,3,4,4,5,5,6,6-decadeuteriopiperidin-1-yl)ethoxy]ethyl pyrido[3,2-b][1,4]benzothiazine-10-carboxylate;hydrochloride

InChI

InChI=1S/C21H25N3O3S.ClH/c25-21(27-16-15-26-14-13-23-11-4-1-5-12-23)24-17-7-2-3-8-18(17)28-19-9-6-10-22-20(19)24;/h2-3,6-10H,1,4-5,11-16H2;1H/i1D2,4D2,5D2,11D2,12D2;

InChI Key

FEUBUXUFKHXRKO-XPOQWZRRSA-N

Isomeric SMILES

[2H]C1(C(C(N(C(C1([2H])[2H])([2H])[2H])CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4)([2H])[2H])([2H])[2H])[2H].Cl

Canonical SMILES

C1CCN(CC1)CCOCCOC(=O)N2C3=CC=CC=C3SC4=C2N=CC=C4.Cl

Origin of Product

United States

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